N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, fluoro, and methyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic conditions.
Thiadiazine Ring Formation: The next step involves the formation of the thiadiazine ring. This is usually done by reacting the triazole intermediate with a thiourea derivative in the presence of a base such as sodium hydroxide.
Introduction of Substituents: The final step involves the introduction of the chloro, fluoro, and methyl substituents. This can be achieved through various substitution reactions using appropriate reagents such as chlorinating agents, fluorinating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, sodium ethoxide, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in critical biological processes, leading to the disruption of cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Pathways: It can modulate various signaling pathways, affecting cell proliferation, apoptosis, and other cellular activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features and biological activities.
1,3,4-thiadiazole derivatives: These compounds have a similar thiadiazole ring and exhibit comparable biological properties.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical properties and biological activities. The presence of both triazole and thiadiazine rings, along with chloro, fluoro, and methyl substituents, sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H17ClFN5OS |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H17ClFN5OS/c1-10-3-5-12(6-4-10)16-17(28-19-24-23-11(2)26(19)25-16)18(27)22-13-7-8-15(21)14(20)9-13/h3-9,16-17,25H,1-2H3,(H,22,27) |
InChI Key |
YEZIPWPWFAISRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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